molecular formula C25H24N4O2 B2956891 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923178-42-1

2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2956891
CAS No.: 923178-42-1
M. Wt: 412.493
InChI Key: ALMFLTSGSKUTMN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridinone class, characterized by a fused bicyclic structure with a pyrazole ring condensed to a pyridinone moiety. Key structural features include:

  • 2-Phenyl substituent: Enhances aromatic interactions in biological targets.
  • 5-Propyl group: Contributes to lipophilicity and membrane permeability.

Properties

IUPAC Name

7-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-2-14-27-16-20(24(30)28-15-8-10-18-9-6-7-13-22(18)28)23-21(17-27)25(31)29(26-23)19-11-4-3-5-12-19/h3-7,9,11-13,16-17H,2,8,10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMFLTSGSKUTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like alkyl halides or aryl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, aryl halides, and amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Reported Activity References
Target Compound Pyrazolo[4,3-c]pyridin-3-one 2-Phenyl, 5-propyl, 7-(tetrahydroquinoline-1-carbonyl) Hypothesized Bcl-xL inhibition based on tetrahydroquinoline motifs
BB67555 () Pyrazolo[4,3-c]pyridin-3-one 2-Phenyl, 5-(3-methoxypropyl), 7-(4-methoxyacetylpiperazine-1-carbonyl) Not explicitly stated; structural similarity suggests kinase or protease modulation
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one () Chromeno-pyrazolo-pyridinone 1-Phenyl, 3-(thienopyrimidinyl), fused chromene ring Anticancer activity via kinase inhibition (implied by heterocyclic substitutions)
Bcl-xL Inhibitors () Tetrahydroquinoline derivatives Varied substitutions on tetrahydroquinoline and pyridazine cores Pro-apoptotic agents in cancer therapy
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidin-7-one () Pyrazolo[4,3-d]pyrimidin-7-one 3-Propyl, 5-(ethoxy-sulfonamide-phenyl), 1-methyl Phosphodiesterase (PDE) inhibition, e.g., for erectile dysfunction or pulmonary HTN

Key Research Findings

Impact of Substituents on Bioactivity: The tetrahydroquinoline-1-carbonyl group in the target compound is structurally analogous to Bcl-xL inhibitors (), which induce apoptosis by disrupting protein-protein interactions in cancer cells . Propyl vs. Methoxypropyl Chains: The 5-propyl group in the target compound may enhance metabolic stability compared to the 5-(3-methoxypropyl) chain in BB67555, as alkyl chains are less prone to oxidative metabolism than ethers .

Core Heterocycle Variations: Pyrazolo[4,3-c]pyridinones (target) vs. The target’s pyridinone core may favor interactions with larger hydrophobic binding pockets.

Synthetic Strategies: The tetrahydroquinoline moiety in the target compound could be synthesized via chemoenzymatic methods, as demonstrated for related alcohols in , ensuring enantiomeric purity for chiral centers .

Biological Activity

The compound 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[4,3-c]pyridine core fused with a tetrahydroquinoline moiety. The molecular formula is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of approximately 364.45 g/mol. The unique arrangement of functional groups in the compound contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. Notably, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanisms include inhibition of cell proliferation and induction of apoptosis. For instance, a related compound has shown GI50 values as low as 0.1 μM against melanoma and breast cancer cell lines, indicating potent activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of pyrazolo[4,3-c]pyridine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.62 to 250 μg/mL for various derivatives against bacterial strains . This suggests that structural modifications can enhance antimicrobial efficacy.

Neuroprotective Effects

Emerging evidence suggests that similar compounds may possess neuroprotective properties. They could potentially modulate pathways involved in neurodegenerative diseases such as Alzheimer's.

  • Research Findings : Certain derivatives have been shown to exhibit protective effects on neuronal cells under oxidative stress conditions .

Study 1: Anticancer Efficacy

In a study conducted by Aydin et al., several pyrazolo[4,3-c]pyridine derivatives were synthesized and tested for their anticancer properties. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines .

Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of novel derivatives and their antimicrobial activities against resistant strains. The results demonstrated that some compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values confirming their efficacy .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerGI50 values as low as 0.1 μM
AntimicrobialMIC values from 15.62 to 250 μg/mL
NeuroprotectiveProtective effects under oxidative stress

Q & A

Q. What synthetic methodologies are reported for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?

The pyrazolo[4,3-c]pyridin-3-one scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions or cyclocondensation of hydrazine derivatives with diketones. For example, describes a multi-step synthesis involving sulfonamide coupling and cyclization under acidic conditions. Key steps include:

  • Use of nitroarenes as precursors for reductive cyclization (e.g., Pd-catalyzed reactions with formic acid derivatives as CO surrogates, as noted in ).
  • Optimization of reaction conditions (solvent, temperature) to improve yield and purity. Structural confirmation via NMR and X-ray crystallography (e.g., in , single-crystal X-ray studies resolved disorder in similar heterocycles) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC-MS : To assess purity and detect trace byproducts (e.g., residual solvents or unreacted intermediates, as highlighted in for pharmacopeial standards).
  • NMR Spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry (e.g., used NMR to resolve diastereomers in a related pyrrolo-pyrimidine).
  • X-ray Crystallography : For unambiguous structural determination, especially when stereochemical ambiguity exists (e.g., resolved disorder in a pyrimidine derivative using this method).
  • Elemental Analysis : To verify molecular formula accuracy .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme Inhibition Assays : Given its structural similarity to phosphodiesterase inhibitors ( ), test against PDE isoforms using fluorometric or radiometric assays.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential (as suggested in for pyrazolo-pyridines).
  • Kinase Profiling : Screen against kinase panels to identify off-target effects, leveraging the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic Substituent Variation : Modify the tetrahydroquinoline carbonyl group () and propyl chain ( ) to assess impact on target binding.
  • Fragment-Based Design : Replace the pyrazolo-pyridinone core with pyrrolo[2,3-d]pyrimidine ( ) or thieno[2,3-d]pyrimidine ( ) scaffolds to compare potency.
  • Computational Docking : Use molecular dynamics simulations to predict interactions with targets like PDE5 or kinases (e.g., ’s SMILES data can guide ligand preparation for docking studies) .

Q. How can contradictory data on its solubility and bioavailability be resolved?

  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and pKa to reconcile discrepancies in solubility (e.g., ’s trifluoromethyl pyridine derivatives show pH-dependent solubility).
  • Salt Formation : Explore hydrochloride or mesylate salts (as in ) to improve aqueous solubility.
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ethyl esters in ) to enhance membrane permeability .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Continuous Flow Chemistry : Adopt flow reactors () to enhance safety and yield for exothermic steps like nitro reductions.
  • Catalyst Optimization : Screen Pd/ligand systems () to reduce metal leaching and improve turnover number.
  • Byproduct Recycling : Use tandem reactions to convert intermediates (e.g., ’s boronic acid cross-couplings) into desired products .

Q. How can computational modeling predict its metabolic stability?

  • CYP450 Isozyme Mapping : Use tools like SwissADME to identify metabolic hotspots (e.g., propyl chain oxidation or tetrahydroquinoline N-dealkylation).
  • Metabolite Identification : Simulate phase I/II metabolism via docking with CYP3A4 ( ’s fluorinated analogs provide a reference for metabolic resistance).
  • QSAR Models : Corrogate experimental half-life data with descriptors like polar surface area and H-bond donors .

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